(2,4-Dimethylthiazol-5-yl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone
Description
Properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O2S/c1-15-21(29-16(2)24-15)22(27)26-11-7-17(8-12-26)25-13-9-18(10-14-25)28-20-6-4-3-5-19(20)23/h3-6,17-18H,7-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFHFWCMHLOFBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,4-Dimethylthiazol-5-yl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone is a synthetic organic molecule that incorporates a thiazole ring and a bipiperidine moiety. This combination suggests potential biological activity due to the pharmacological properties associated with both structural components. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Features:
- Thiazole Ring : Known for its role in various biological activities.
- Bipiperidine Moiety : Enhances the compound's interaction with biological targets due to its basic nitrogen atoms.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For example, compounds containing thiazole rings have shown effectiveness against various Gram-positive and Gram-negative bacteria.
| Compound | MIC (μg/mL) | Target Organisms |
|---|---|---|
| 2-Amino-5-acylthiazoles | 100-400 | E. faecalis, C. albicans |
| 2,4-Disubstituted thiazoles | 0.7-2.8 | S. aureus, B. subtilis |
In studies, derivatives of thiazole were tested against bacterial strains such as E. coli, Salmonella typhi, and fungi like Candida albicans. The results indicated that the presence of a hydrophobic moiety at specific positions on the thiazole ring significantly enhances antimicrobial activity .
Anticancer Activity
Thiazole derivatives have also been studied for their anticancer properties. For instance, certain substituted thiazoles were found to inhibit CDK9-mediated RNA polymerase II transcription, leading to reduced expression of anti-apoptotic proteins like Mcl-1 and triggering apoptosis in cancer cell lines .
Case Studies
-
Study on Antimicrobial Efficacy :
- A series of thiazole derivatives were synthesized and evaluated against multiple bacterial strains.
- Results showed that compounds with specific substitutions exhibited lower Minimum Inhibitory Concentrations (MICs), indicating higher potency compared to standard antibiotics.
- Anticancer Mechanism Investigation :
Scientific Research Applications
Antimicrobial Properties
Research indicates that thiazole derivatives, including those similar to the compound , exhibit significant antimicrobial activity. For instance, studies have demonstrated that compounds containing thiazole rings show potent effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific compound's structure may enhance its interaction with microbial targets, leading to increased potency.
Anticancer Potential
The compound's structural features suggest potential applications in oncology. Thiazole derivatives have been linked to anti-cancer activities through mechanisms such as apoptosis induction and inhibition of cell proliferation. For example, compounds derived from thiazole have shown efficacy against cancer cell lines such as colon and breast cancer . The bipiperidine moiety may further contribute to its anticancer properties by modulating signaling pathways involved in tumor growth.
Antimicrobial Efficacy Study
A study conducted on thiazole derivatives demonstrated that compounds with similar structural characteristics to (2,4-Dimethylthiazol-5-yl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin. The research highlighted the importance of the thiazole ring in enhancing antimicrobial activity against resistant strains .
Anticancer Activity Assessment
In another investigation focusing on anticancer properties, thiazole-based compounds were synthesized and tested against various cancer cell lines. Results indicated that these compounds could induce significant cytotoxic effects at low concentrations, suggesting their potential as therapeutic agents in cancer treatment . The study emphasized the role of specific substituents on the thiazole ring in determining biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous molecules from the literature, focusing on core scaffolds, substituents, and inferred biological activities.
Triazole Derivatives ( and )
The triazole-based compound 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () shares fluorinated aromatic substituents with the target compound. Key differences include:
- Core Structure: Triazole () vs. thiazole (target). Triazoles are known for hydrogen-bonding capabilities, while thiazoles offer distinct electronic properties due to sulfur’s polarizability.
- Substituents: The triazole derivative includes a phenylsulfonyl group, which may enhance metabolic stability, whereas the target compound’s 2-fluorophenoxy group could improve membrane permeability.
- Biological Activity : Triazole derivatives in exhibit antifungal and antibiotic activities , suggesting that the target compound’s thiazole core might similarly engage microbial targets but with altered potency or selectivity.
Bipiperidin-Containing Methanones ()
The compound (2-Amino-3-methylphenyl)(4-((4-((3-chlorophenyl)sulfonyl)phenyl)methyl)(1,4'-bipiperidin)-1'-yl)methanone () shares the bipiperidin-methanone framework with the target compound. Key comparisons:
- Substituents: The compound features a 3-chlorophenylsulfonyl group, which may confer strong electron-withdrawing effects and enhance binding to hydrophobic pockets.
- Molecular Weight : ’s compound has a molecular weight of 566.164 . The target compound’s molecular weight is likely lower due to the absence of a sulfonyl group and the smaller thiazole ring.
Thiazole Derivatives ()
The compound 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-hydroxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide () highlights the pharmacological versatility of thiazole scaffolds. Comparisons include:
- Substituents : The trifluoromethoxy group in increases electronegativity and metabolic resistance, whereas the target’s 2,4-dimethylthiazole substituents may optimize steric fit in hydrophobic binding sites.
- Synthetic Routes : Both compounds likely employ coupling reactions (e.g., amide or ketone linkages), as seen in and .
Thiadiazole Derivatives ()
While structurally distinct, 2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole () demonstrates the importance of sulfur-containing heterocycles in medicinal chemistry.
Data Table: Structural and Functional Comparison
Key Research Findings and Inferences
Fluorinated Substituents: The 2-fluorophenoxy group in the target compound may balance lipophilicity and electronic effects, similar to fluorophenyl groups in and .
Bipiperidin Scaffold : Shared with , this motif likely enhances conformational flexibility and target engagement, though substituents dictate specificity .
Thiazole vs. Triazole/Thiadiazole : Thiazoles’ sulfur atom may improve membrane permeability compared to triazoles, while thiadiazoles’ dual nitrogen atoms could alter binding kinetics .
Q & A
Basic: What are the optimal synthetic routes and characterization methods for (2,4-Dimethylthiazol-5-yl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone?
Answer:
Synthesis typically involves multi-step reactions, including:
- Coupling reactions : Piperidine and thiazole moieties are linked via methanone bridges under Pd-catalyzed conditions (e.g., Suzuki coupling) .
- Optimized conditions : Use of anhydrous solvents (DMF, THF), controlled temperatures (60–100°C), and catalysts like Pd(PPh₃)₄ to improve yields (70–85%) .
Characterization : - NMR spectroscopy : ¹H/¹³C-NMR to confirm regiochemistry and substituent environments .
- HPLC : Purity assessment (e.g., 95% peak area at 254 nm) and retention time analysis .
- Elemental analysis : Discrepancies between calculated and observed values (e.g., ±0.3% for carbon) may arise due to hygroscopic intermediates .
Basic: How can researchers confirm the structural integrity of this compound when discrepancies arise in elemental analysis?
Answer:
Cross-validation using complementary techniques:
- High-resolution mass spectrometry (HRMS) : Resolves mass discrepancies from elemental analysis .
- X-ray crystallography : Defines bond angles and stereochemistry in crystalline forms .
- FTIR spectroscopy : Validates functional groups (e.g., C=O stretching at ~1650 cm⁻¹) .
Example : For a benzoylpiperidine analog, elemental analysis showed a 0.5% carbon deviation, but HRMS and NMR confirmed structural accuracy .
Advanced: How to resolve contradictions between NMR spectral data and computational modeling predictions for this compound?
Answer:
- Dynamic NMR studies : Assess rotational barriers in bipiperidinyl groups that may cause signal splitting .
- DFT calculations : Compare computed chemical shifts (e.g., using Gaussian09) with experimental ¹³C-NMR data to identify conformational isomers .
- Solvent effects : Re-run NMR in deuterated DMSO vs. CDCl₃ to observe solvent-induced shifts .
Case study : A fluorophenyl-thiazole analog showed δ 7.2 ppm discrepancies; DFT revealed a non-planar conformation in solution .
Advanced: What strategies improve synthetic yield while maintaining purity for large-scale (>1 g) synthesis?
Answer:
- Catalyst optimization : Replace Pd catalysts with cheaper Ni-based systems for cost-effective scaling .
- Solvent selection : Use mixed solvents (e.g., EtOAc/hexane) to enhance crystallization and reduce byproducts .
- Process monitoring : In-line HPLC tracks intermediates, reducing over-reaction .
Data : A bipiperidinyl-methanone analog achieved 78% yield at 10 g scale using gradient elution (hexane/EtOAc 5:5) .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Answer:
- Anticancer assays : MTT or SRB tests on cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antimicrobial screening : Agar dilution against Gram+/Gram- bacteria (e.g., S. aureus, E. coli) .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases linked to disease pathways .
Advanced: How to design structure-activity relationship (SAR) studies for analogs of this compound?
Answer:
- Core modifications : Vary thiazole substituents (e.g., 2,4-dimethyl vs. 5-fluoro) and assess potency .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding groups .
- Bioisosteric replacement : Replace bipiperidine with morpholine to evaluate bioavailability changes .
Example : A pyrazole analog with 4-fluorophenyl showed 3× higher antitumor activity than the parent compound .
Advanced: What analytical methods address challenges in scaling synthesis from mg to gram quantities?
Answer:
- Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) .
- Purity control : Implement qNMR for absolute quantification, avoiding HPLC calibration drift .
- Thermal analysis : DSC identifies polymorphic transitions that affect stability during scale-up .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
